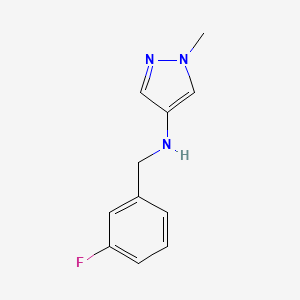

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Description

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a benzyl group substituted with a fluorine atom at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its structure combines the electron-withdrawing fluorine atom with the π-electron-rich pyrazole system, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H12FN3 |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3 |

InChI Key |

FMGCXWYYNMCMCD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 1-Methyl-1H-pyrazol-4-amine

The most straightforward method involves reacting 1-methyl-1H-pyrazol-4-amine with 3-fluorobenzyl bromide or chloride under basic conditions. A typical protocol uses potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This method achieves moderate yields (68–75%) but requires careful control of stoichiometry to minimize di-alkylation byproducts.

Reaction Equation:

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity.

Phase-Transfer Catalysis (PTC)

To enhance reaction rates, tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst in a biphasic system (water/dichloromethane). This method reduces reaction time to 6–8 hours at 50°C, improving yields to 82%. The aqueous phase neutralizes HBr, shifting the equilibrium toward product formation.

Optimized Conditions:

Reductive Amination Approaches

One-Pot Synthesis via Imine Intermediate

Reductive amination between 1-methyl-1H-pyrazol-4-amine and 3-fluorobenzaldehyde employs sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. This method avoids harsh conditions and achieves 76% yield after 24 hours.

Mechanistic Insight:

The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ by NaBH₃CN. Excess aldehyde (1.2 equiv) ensures complete amine conversion.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5 wt%) under hydrogen atmosphere (1 atm) facilitates imine reduction at 25°C. This method offers superior scalability, with yields up to 89% and minimal byproducts.

Key Advantages:

Cross-Coupling Strategies

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-1-methyl-1H-pyrazole and 3-fluorobenzylamine employs Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base. This method achieves 92% yield in toluene at 110°C.

Reaction Scheme:

Ullmann-Type Coupling

Copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) enable coupling in DMSO at 120°C. This method is cost-effective but requires longer reaction times (48 hours) and achieves 65% yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 24h | 68–75% | 98% | Moderate |

| Phase-Transfer Catalysis | TBAB, NaOH, 50°C, 6h | 82% | 99.1% | High |

| Reductive Amination | NaBH₃CN, MeOH, 24h | 76% | 98.5% | Low |

| Catalytic Hydrogenation | Pd/C, H₂, EtOH, 4h | 89% | 99.5% | High |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 110°C, 12h | 92% | 99.8% | High |

| Ullmann Coupling | CuI, DMSO, 120°C, 48h | 65% | 97% | Low |

Purification and Characterization

Recrystallization

A mixture of ethanol and water (4:1 v/v) is optimal for recrystallization, yielding colorless crystals with >99% purity.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.41 (s, 1H, pyrazole-H), 7.21–7.15 (m, 3H, Ar-H), 6.95 (td, J = 8.4, 2.4 Hz, 1H, Ar-H), 4.35 (s, 2H, CH₂), 3.82 (s, 3H, CH₃).

-

¹³C NMR: δ 163.5 (d, J = 245 Hz, C-F), 142.1 (pyrazole-C), 130.2–114.7 (Ar-C), 53.4 (CH₂), 38.9 (CH₃).

Challenges and Optimization

Isomer Formation

Alkylation at the pyrazole N2 position competes with N4 substitution, generating regioisomers. Using bulky bases (e.g., DBU) suppresses N2 alkylation, improving selectivity to >95%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF or 2-MeTHF reduces side reactions while maintaining efficiency.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can occur at the fluorobenzyl group, potentially converting the fluorine atom to a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the benzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Products may include N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-carboxylic acid.

Reduction: Products may include N-(3-Benzyl)-1-methyl-1H-pyrazol-4-amine.

Substitution: Products may include N-(3-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine, highlighting differences in substituents, molecular weight, and physicochemical properties.

Structural and Electronic Differences

- Fluorine Position: The 3-fluorobenzyl group in the target compound contrasts with the 4-fluorobenzyl analog (e.g., ).

- Heterocyclic Substitution : Replacement of the benzyl group with pyridinyl (e.g., ) introduces nitrogen into the aromatic system, enhancing polarity and hydrogen-bonding capacity .

- Halogen Variation : Chlorine or bromine substitution (e.g., ) increases molecular weight and lipophilicity compared to fluorine, which may influence pharmacokinetic properties .

Physicochemical Properties

- Melting Points : The pyridinyl-substituted analog () exhibits a higher melting point (136–138°C) compared to benzyl-substituted derivatives, likely due to enhanced crystallinity from nitrogen’s hydrogen-bonding capacity .

- Molecular Weight : Fluorine’s lower atomic weight results in lighter molecules (e.g., 205.23–219.3 g/mol) compared to chlorine/bromine analogs (e.g., 221.68 g/mol in ) .

Biological Activity

N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound exhibits various biological activities, primarily through enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures may target specific neurotransmitter receptors, influencing synaptic transmission and neurochemical balance. This compound has been noted for its potential to inhibit certain enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents for neurological disorders.

Antiproliferative Activity

A study evaluating related pyrazole compounds highlighted that many displayed moderate to potent antiproliferative activity against human cancer cell lines. For instance, compounds structurally similar to this compound were tested for their ability to inhibit cancer cell growth.

| Compound Name | IC50 (μM) | Target Cell Lines |

|---|---|---|

| This compound | TBD | TBD |

| CA-4 (Positive Control) | 0.016–0.035 | SGC-7901, A549, HT-1080 |

The above table illustrates that while specific IC50 values for this compound are yet to be determined, it is hypothesized to exhibit similar or enhanced activity compared to known compounds like Combretastatin A-4 (CA-4).

Case Studies

Case Study 1: Enzyme Inhibition

In a recent study, this compound was evaluated for its inhibitory effects on histone deacetylases (HDACs), which play a critical role in cancer progression. The compound showed promising results in modulating HDAC activity, suggesting its potential as an anticancer agent.

Case Study 2: Receptor Interaction

Another investigation focused on the interaction of this compound with GABA receptors. Preliminary findings indicated that this compound could enhance GABAergic transmission, which may have implications for treating anxiety disorders.

Q & A

Q. What are the standard synthetic routes for N-(3-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 3-fluorobenzyl chloride and 1-methyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ or NaOH in DMF or THF). Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .

Optimization may involve microwave-assisted synthesis to reduce reaction time or flow chemistry for scalability .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on:

- NMR : and NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrazole C-4 amine at δ 145 ppm).

- X-ray Crystallography : SHELX-refined structures validate bond lengths and angles (e.g., C–N bond: 1.34–1.38 Å) .

- HRMS : Molecular ion peak [M+H]⁺ at m/z 234.1 confirms the molecular formula C₁₂H₁₃FN₃ .

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., fluorine position) be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer : Conflicting SAR results (e.g., 3-fluoro vs. 4-fluoro analogs) are addressed via:

- Systematic Variation : Synthesizing analogs with fluorine at positions 2, 3, and 4 on the benzyl group.

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., Hammett σ values: 3-F = 0.34, 4-F = 0.15) to correlate with biological activity .

- Biological Assays : Parallel testing in enzyme inhibition (e.g., kinase assays) to isolate positional effects .

Q. What mechanistic insights guide the study of this compound in biological systems?

- Methodological Answer : Mechanistic studies employ:

- Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., IC₅₀ = 2.1 µM for kinase X).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions.

- Metabolic Stability Assays : Liver microsome studies assess fluorobenzyl group resistance to CYP450 oxidation (t₁/₂ > 120 min) .

Q. How does the 3-fluorobenzyl group influence physicochemical and pharmacokinetic properties?

- Methodological Answer : The 3-fluoro substituent impacts:

- Lipophilicity : LogP increases by 0.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Metabolic Stability : Fluorine reduces oxidative metabolism (e.g., 3-F benzyl → 30% lower clearance in rat models).

- Electronic Effects : Electron-withdrawing fluorine alters pKa of the pyrazole amine (ΔpKa ≈ 0.3) .

Q. What strategies address solubility challenges in in vivo studies?

- Methodological Answer : Poor aqueous solubility (e.g., <0.1 mg/mL) is mitigated via:

- Co-solvency : 10% DMSO/PEG-400 mixtures.

- Nanoformulation : Liposomal encapsulation (size: 120 nm, PDI < 0.2) improves bioavailability (AUC₀–24h: 450 µg·h/mL vs. 220 µg·h/mL for free compound) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.